molecular formula C14H25F2N3O2 B13914331 Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate

Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate

Katalognummer: B13914331
Molekulargewicht: 305.36 g/mol
InChI-Schlüssel: JRKYEKVCPLLGPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate is a chemical compound with the molecular formula C14H25F2N3O2 and a molecular weight of 305.36 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a piperazine moiety and two fluorine atoms, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate typically involves the reaction of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate with piperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid. The reactions are typically carried out under controlled temperatures and in suitable solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution with different electrophiles can produce a variety of substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Medicine: It is a key intermediate in the development of drugs targeting various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with receptors and enzymes, modulating their activity and leading to various biological effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperidine ring, piperazine moiety, and fluorine atoms. This structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C14H25F2N3O2

Molekulargewicht

305.36 g/mol

IUPAC-Name

tert-butyl 3,3-difluoro-4-piperazin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C14H25F2N3O2/c1-13(2,3)21-12(20)19-7-4-11(14(15,16)10-19)18-8-5-17-6-9-18/h11,17H,4-10H2,1-3H3

InChI-Schlüssel

JRKYEKVCPLLGPB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.